(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents such as bromine, methoxy, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene and imino groups. Common reagents used in the synthesis include thiosemicarbazide, substituted benzaldehydes, and appropriate catalysts. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one: Unique due to its specific substituents and structural features.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for their diverse biological activities.
Benzylidene derivatives: Compounds containing a benzylidene group, often studied for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23BrN2O3S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23BrN2O3S/c1-16-9-17(2)11-20(10-16)28-26-29-25(30)23(33-26)14-19-12-21(27)24(22(13-19)31-3)32-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,28,29,30)/b23-14- |
InChI Key |
SGLAJSZIQPFOPJ-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)S2)C |
Origin of Product |
United States |
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